Tubulysin M-d5
Description
Properties
Molecular Formula |
C₃₈H₅₂D₅N₅O₇S |
|---|---|
Molecular Weight |
732.98 |
Synonyms |
(αS,γR)-γ-[[[2-[(1R,3R)-1-(Acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-α-methyl-Benzenepentanoic Acid-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tubulysins
Total Synthesis Approaches for Tubulysin (B8622420) Scaffolds
The total synthesis of tubulysins is a significant challenge due to the presence of multiple stereocenters and unique structural motifs. nih.gov Key to these syntheses is the construction of the unusual amino acid residues, tubuvaline (Tuv) and tubuphenylalanine (B1255280) (Tup).
Multi-Step Synthesis of Tubuvaline (Tuv) and Tubuphenylalanine (Tup) Residues
The synthesis of the complex, thiazole-containing Tuv and the γ-amino acid Tup are critical aspects of any total synthesis of tubulysin.
Tubuvaline (Tuv): The synthesis of Tuv is particularly challenging due to its thiazole (B1198619) moiety and multiple stereocenters. nih.govtandfonline.com One successful approach involves a Mn-mediated radical addition reaction, which has been shown to be effective in creating the necessary chiral amine substructures with high diastereoselectivity. uiowa.edu However, the presence of the thiazole heterocycle can interfere with radical reactions, necessitating careful strategic planning of the synthetic sequence. uiowa.edu To circumvent this, some strategies construct the chiral amine first, followed by the formation of the thiazole ring. uiowa.edu Other approaches have utilized methods like the Sharpless asymmetric dihydroxylation and regioselective aziridine (B145994) ring opening to build the Tuv fragment. tandfonline.com
Tubuphenylalanine (Tup): Several stereoselective methods have been developed for the synthesis of Tup. The Ireland-Claisen rearrangement has proven to be a central and effective strategy. acs.orgnih.gov This method allows for the highly stereoselective introduction of substituents at the α-position of the resulting γ-amino acid. nih.gov Another notable method is the diastereoselective Mukaiyama aldol (B89426) reaction, which provides a straightforward, auxiliary-free route to Tup and its epimer. rsc.org This reaction utilizes a silyl (B83357) ketene (B1206846) acetal (B89532) and N-Boc-L-phenylalaninal to generate a γ-amino-β-hydroxyl-α-methyl ester, which is then deoxygenated. rsc.org
A practical, gram-scale synthesis of the Tuv-Tup dipeptide fragment has been achieved through a sequence involving aziridine opening, MacMillan α-hydroxylation on both fragments, and an epoxide-opening reaction. nih.gov
Solid-Phase Peptide Synthesis (SPPS) Optimization for Tubulysin Assembly
Solid-phase peptide synthesis (SPPS) has been established as an effective method for assembling the full tubulysin peptide chain. acs.org The use of 2-chlorotrityl resin (CTR) has been a common starting point for the development and scale-up of tubulysin synthesis. acs.org This approach requires the individual synthesis of each N-Fmoc protected amino acid component before assembly on the solid support. acs.org
Strategies for Introducing Isotopic Labels (e.g., Deuterium (B1214612) in Tubulysin M-d5)
The synthesis of isotopically labeled compounds, such as deuterium-labeled tubulysins, is valuable for mechanistic studies and as internal standards in analytical methods. helmholtz-hips.de For a compound like this compound, deuterium atoms are strategically incorporated into the molecule.
General strategies for deuterium labeling often involve the use of deuterated reagents in key synthetic steps. For example, deuterium gas (D2) can be generated via a Pd/C-catalyzed H2-D2 exchange reaction with D2O and used in reductive deuteration of various functional groups. nih.gov Another approach is the use of deuterated aldehydes or isonitriles in multicomponent reactions, which can introduce deuterium at specific positions with high efficiency and no scrambling. beilstein-journals.org The Strecker reaction, for instance, can be employed with deuterated reagents to produce deuterium-labeled α-amino acids. beilstein-journals.org
Semisynthetic and Analog Generation Strategies
Semisynthesis and the generation of analogs are crucial for exploring the structure-activity relationships (SAR) of tubulysins and for developing more stable and potent derivatives for therapeutic applications, such as ADCs. scinews.uznih.gov
Modifications at the C-11 Position and Impact on Stability
The C-11 acetate (B1210297) group is a common feature in natural tubulysins but is known to be susceptible to hydrolysis, leading to a significant loss of cytotoxic potency. scinews.uzdigitellinc.com This liability has driven the development of analogs with modified C-11 substituents to enhance plasma stability.
Structure-activity relationship studies have shown that replacing the C-11 acetate with other esters or ethers can improve stability while maintaining high potency. scinews.uz For example, analogs with a C-11 isovalerate ester or a C-11 ethyl ether have demonstrated improved stability in mouse plasma. scinews.uz Further investigation into a series of C-11 ethers (methyl, ethyl, propyl) revealed that the ethyl ether analog exhibited the best affinity for tubulin. scinews.uz These more stable C-11 alkoxy analogs often possess biological activity comparable to the parent compound, Tubulysin M. scinews.uzacs.org
Table 1: Impact of C-11 Modifications on Tubulin Binding
| Compound | C-11 Substituent | Relative Tubulin Affinity |
|---|---|---|
| Tubulysin M | Acetate | High |
| Analog 1 | Isovalerate Ester | High |
| Analog 2 | Methyl Ether | Moderate |
| Analog 3 | Ethyl Ether | Very High |
| Analog 4 | Propyl Ether | High |
| Analog 5 | Allyl Ether | High |
This table is a representative summary based on findings in the literature; specific quantitative values may vary between studies.
Derivatization of the N-Terminal and Isoleucine (Ile) Residues
Modifications at the N-terminal N-methyl-D-pipecolic acid (Mep) and the Isoleucine (Ile) residues have also been explored to understand their role in tubulin binding and cytotoxicity. scinews.uz
N-Terminal Modifications: The N-terminal tertiary amine of the Mep residue is often crucial for activity. aacrjournals.org Converting this tertiary amine to a secondary amine by removing the methyl group can lead to a significant drop in potency (e.g., a >30-fold decrease). aacrjournals.orgaacrjournals.org However, this position has been successfully targeted for the attachment of linkers for ADCs through the formation of a quaternary ammonium (B1175870) salt, which can release the active drug inside target cells. aacrjournals.orgaacrjournals.org Replacing the Mep residue with acyclic amino acids like N-methylsarcosine has been shown to yield analogs with comparable activity to natural tubulysins. nih.gov
Isoleucine (Ile) Modifications: The Ile residue also plays a role in the molecule's interaction with tubulin. SAR studies have shown that even minor changes to the side chain of this residue can significantly affect the activity of the tubulysin analog. scinews.uz For instance, sequentially reducing the steric bulk of the side chain by replacing isoleucine with alanine (B10760859) or glycine (B1666218) can profoundly alter the compound's potency. scinews.uz
Exploration of Linker Chemistry for Conjugation
Research has focused on various cleavable linkers that are stable in systemic circulation but are designed to release the active drug inside tumor cells through specific enzymatic or chemical triggers. mdpi.comnjbio.com The N-terminal tertiary amine of the N-methyl-D-pipecolic acid (Mep) residue in tubulysins has been a key attachment point, often derivatized to form a self-immolating quaternary ammonium linkage. nih.gov This strategy allows for the release of the unmodified, highly active payload. nih.gov
Key linker technologies explored for Tubulysin M include:
Protease-Cleavable Dipeptide Linkers: Linkers containing dipeptide sequences like valine-citrulline (Val-Cit) are a conventional choice for ADCs. mdpi.comaacrjournals.org They are designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. mdpi.com However, when used with Tubulysin M, ADCs with Val-Cit linkers have shown suboptimal in vivo performance, partly due to accelerated clearance and insufficient protection of the C11-acetate. nih.govaacrjournals.org
β-Glucuronidase-Cleavable Glucuronide Linkers: This class of linkers has emerged as a superior alternative for Tubulysin M. nih.govnih.gov β-glucuronidase is an enzyme that is abundant in the lysosomal environment of tumor cells but has low activity in the bloodstream. aacrjournals.org Studies have shown that a β-glucuronidase-cleavable glucuronide linker offers several advantages:
Improved Stability: It effectively protects the C11-acetate group from hydrolysis in circulation, preserving the payload's potency. nih.govnih.govresearchgate.net
Enhanced In Vivo Activity: The increased stability translates directly to greater ADC potency in preclinical xenograft models. nih.govaacrjournals.org
Favorable Physicochemical Properties: Glucuronide linkers are more hydrophilic, which can help offset the liabilities associated with hydrophobic payloads, such as aggregation and rapid clearance. aacrjournals.orgresearchgate.net
Research comparing these two linker types has demonstrated that while both dipeptide and glucuronide-linked Tubulysin M ADCs show comparable activity in vitro, the glucuronide-based conjugates exhibit significantly increased acetate stability and potency in vivo. aacrjournals.org
The site of conjugation on the antibody also plays a crucial role. Site-specific conjugation, for instance at engineered cysteine residues (e.g., S239C), can produce more homogeneous ADCs with defined drug-to-antibody ratios (DAR). nih.gov This approach, when combined with optimized linker chemistry, further enhances the stability of the C11-acetate and improves the pharmacokinetic profile and therapeutic index of the resulting ADC. nih.govaacrjournals.orgresearchgate.net
Table 1: Comparison of Linker Technologies for Tubulysin M Antibody-Drug Conjugates
| Linker Type | Cleavage Mechanism | Attachment Point (Payload) | Key Research Findings | Citations |
|---|---|---|---|---|
| Dipeptide (e.g., Val-Cit-PABC) | Protease (e.g., Cathepsin B) in lysosomes | N-terminal tertiary amine via quaternary ammonium salt | Conventional approach; provides adequate in vitro potency but suboptimal in vivo stability and accelerated clearance for Tubulysin M ADCs. nih.govresearchgate.net | nih.govmdpi.comaacrjournals.orgresearchgate.net |
| Glucuronide | β-glucuronidase in lysosomes | N-terminal tertiary amine via quaternary ammonium salt | Protects labile C11-acetate from hydrolysis, leading to enhanced stability and improved in vivo efficacy compared to dipeptide linkers. nih.govnih.govaacrjournals.org Increases hydrophilicity. aacrjournals.org | nih.govnih.govaacrjournals.orgaacrjournals.orgresearchgate.net |
Molecular Interactions and Mechanism of Action of Tubulysins
Microtubule Dynamics Disruption by Tubulysins
The primary mechanism through which tubulysins exert their cytotoxic effects is the potent disruption of microtubule dynamics. researchgate.net Unlike some other microtubule-targeting agents that stabilize microtubules, tubulysins are powerful destabilizing agents. oaepublish.com Their action leads to a net loss of cellular microtubules, which has profound consequences for the cell. mdpi.comnih.govnih.gov
Inhibition of Tubulin Polymerization
Tubulysins are exceptionally potent inhibitors of tubulin polymerization. nih.govresearchgate.netmedchemexpress.com They prevent the assembly of α- and β-tubulin heterodimers into microtubules. oaepublish.comontosight.ai Studies have shown that tubulysins can inhibit tubulin polymerization more effectively than other well-known microtubule destabilizers like vinblastine (B1199706). nih.govresearchgate.net This potent inhibitory activity is a key factor in their high cytotoxicity, with some tubulysins like Tubulysin (B8622420) D exhibiting IC50 values in the picomolar to low nanomolar range against various cancer cell lines. mdpi.commedchemexpress.com The inhibition of microtubule formation disrupts the creation of the mitotic spindle, a critical structure for chromosome segregation during cell division. creative-biolabs.com
Induction of Microtubule Depolymerization
In addition to preventing the formation of new microtubules, tubulysins actively induce the depolymerization of existing, stable microtubules. nih.govplos.org This dual action of inhibiting polymerization and promoting depolymerization leads to a rapid and significant depletion of the microtubule network within the cell. nih.govnih.gov Research has demonstrated that this depolymerizing effect cannot be prevented by pre-treatment with microtubule-stabilizing agents such as paclitaxel (B517696) or epothilone (B1246373) B, highlighting the powerful and distinct mechanism of tubulysins. mdpi.comnih.govresearchgate.net Electron microscopy studies have revealed that treatment with tubulysin A causes tubulin to form aberrant structures like rings, double rings, and pinwheels instead of functional microtubules. nih.govresearchgate.net
Tubulin Binding Site Analysis
The interaction of tubulysins with tubulin occurs at a specific site, which influences their unique mechanism of action. scinews.uznih.gov Their binding characteristics distinguish them from other classes of microtubule inhibitors. mdpi.comgoogle.com
Interaction with the Vinca (B1221190) Alkaloid Binding Site
Tubulysins bind to tubulin at or near the vinca alkaloid binding site, located on β-tubulin at the interface between two tubulin heterodimers. nih.govresearchgate.netscinews.uzbenthamdirect.comuah.esuiowa.edu This region is a known binding pocket for several other peptide-based antimitotic agents, including dolastatin 10 and hemiasterlin. mdpi.comnih.gov By occupying this site, tubulysins interfere with the proper longitudinal association of tubulin dimers, which is essential for microtubule elongation. uah.es This interaction favors a curved tubulin conformation that is incompatible with the straight protofilament structure required for a stable microtubule, thus promoting disassembly. uah.es
Non-Competitive Binding Mechanisms
While tubulysins bind in the vinca domain, their interaction exhibits non-competitive characteristics with respect to vinca alkaloids like vinblastine. mdpi.comnih.govresearchgate.net This suggests that while the binding sites overlap or are in close proximity, they are not identical. google.comresearchgate.net Tubulysin A has been shown to strongly interfere with the binding of vinblastine to tubulin in a non-competitive manner, with an apparent inhibition constant (Ki) of 3 µM. nih.govresearchgate.net This non-competitive interaction implies that tubulysin can bind to the tubulin-vinblastine complex, or that its binding induces conformational changes that allosterically inhibit vinblastine binding, contributing to its potent microtubule-disrupting activity. nih.govnih.gov
Cellular Effects of Tubulysin-Induced Microtubule Disruption
The catastrophic impact of tubulysins on the microtubule cytoskeleton triggers a cascade of cellular events, ultimately leading to cell death. researchgate.netresearchgate.net The disruption of the mitotic spindle is a primary consequence, leading to a halt in cell division. plos.org Cells treated with tubulysins are arrested in the G2/M phase of the cell cycle, unable to proceed through mitosis due to the lack of a functional spindle apparatus. mdpi.comnih.govnih.gov
This mitotic arrest subsequently activates apoptotic pathways, leading to programmed cell death. researchgate.netmedchemexpress.commedchemexpress.com Key hallmarks of apoptosis, such as DNA fragmentation and the activation of effector caspases, have been observed in cells treated with tubulysins and their precursors like pretubulysin. researchgate.netplos.orgresearchgate.net Furthermore, the disruption of the microtubule network can lead to the formation of abnormal mitotic structures, such as multipolar spindles, further ensuring mitotic failure. researchgate.net In addition to its effects on dividing cells, the disruption of interphase microtubules affects cell shape, intracellular transport, and cell signaling. mdpi.comahajournals.org
G2/M Cell Cycle Arrest
A hallmark of tubulin-targeting agents is their ability to arrest the cell cycle at the G2/M transition, the phase where the cell prepares for and undergoes mitosis. By preventing the formation of a functional mitotic spindle, tubulysins ensure that chromosomes cannot be segregated correctly, thus triggering a mitotic checkpoint that halts cell cycle progression. mdpi.comresearchgate.net
Studies on various cancer cell lines have demonstrated the potent ability of tubulysins to induce G2/M arrest. For instance, treatment of human hepatocellular carcinoma (HepG2) cells with Tubulysin A, a closely related compound, resulted in a significant, dose-dependent accumulation of cells in the G2/M phase. researchgate.net
| Concentration (nM) | % of Cells in G1 Phase | % of Cells in G2/M Phase |
|---|---|---|
| Control | 53% | 22% |
| 50 | <10% | 73% |
| 200 | <10% | 82% |
Data in this table is derived from studies on Tubulysin A as a proxy for Tubulysin M-d5. researchgate.net
This profound arrest in the G2/M phase prevents cell proliferation and is a direct consequence of the depolymerization of microtubules, highlighting the primary mechanism of action for the tubulysin family. researchgate.net
Apoptosis Induction Pathways
The sustained arrest in mitosis induced by tubulysins ultimately triggers programmed cell death, or apoptosis. The apoptotic cascade initiated by these compounds involves the intrinsic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov
Research on pretubulysin, a biosynthetic precursor to tubulysin, has shed light on the specific molecular events. Treatment with pretubulysin leads to the downregulation of key anti-apoptotic proteins, namely Mcl-1 and Bcl-xL. nih.govnih.gov The degradation of Mcl-1 is initiated by the activation of the c-Jun N-terminal kinase (JNK) pathway, which leads to the phosphorylation of Mcl-1, marking it for ubiquitination and subsequent degradation by the proteasome. nih.gov
The induction of apoptosis is further evidenced by the activation of caspases, a family of proteases that execute the apoptotic program. Studies have shown that tubulysin treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase-3. researchgate.net The activation of caspase-3 results in the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net
The table below summarizes findings on apoptosis induction in different cell lines treated with tubulysins.
| Compound | Cell Line | Observation | Reference |
|---|---|---|---|
| Tubulysin A | HL-60 (Human promyelocytic leukemia) | Induces DNA laddering, a characteristic of apoptosis, at nanomolar concentrations. | nih.gov |
| Pretubulysin & Tubulysin A | T24 (Bladder carcinoma) & MDA-MB-231 (Breast adenocarcinoma) | Dose-dependent induction of apoptosis after 48 hours of treatment. | nih.gov |
| Pretubulysin & Tubulysin A | T24 & MDA-MB-231 | Apoptosis is blocked by the pan-caspase inhibitor QVD-OPh, confirming caspase-dependent cell death. | researchgate.net |
| Pretubulysin & Tubulysin A | T24 | Diminished expression of procaspase-9 and -3, and enhanced cleavage of caspase-8 and PARP. | researchgate.net |
Data in this table is derived from studies on Tubulysin A and Pretubulysin as proxies for this compound.
Structure Activity Relationship Sar Studies and Analog Design
Elucidating Key Pharmacophores for Potency
The profound cytotoxicity of tubulysins stems from their high-affinity binding to the vinca (B1221190) domain of β-tubulin, which disrupts microtubule dynamics and induces apoptosis. nih.govmdpi.com X-ray crystallography studies of Tubulysin (B8622420) M bound to tubulin have been instrumental in revealing the key pharmacophoric elements responsible for this interaction. rcsb.orgnih.gov
A critical pharmacophore involves two consecutive hydrophobic groups—the side chains of the isoleucine and tubuvaline residues. rcsb.orgnih.gov These groups project in opposite directions, fitting into distinct hydrophobic pockets on the α and β subunits of the tubulin heterodimer. rcsb.orgnih.gov Furthermore, backbone nitrogen and oxygen atoms form crucial hydrogen bonds with specific amino acid residues in tubulin, such as Asn329 of the α-subunit and Asp179 of the β-subunit. rcsb.orgacs.org Crystal structure data also suggest that Tubulysin M binds to the β-subunit alone, which may account for its particularly high affinity compared to other vinca domain inhibitors. rcsb.orgnih.gov
Impact of C-11 Acetoxy Moiety on Biological Activity and Stability
The C-11 acetoxy group on the tubuvaline (Tuv) residue is a well-established structural feature that is critical for the high potency of tubulysins. cytoskeleton.comscinews.uz The hydrolysis of this acetate (B1210297) to the corresponding C-11 alcohol results in a dramatic loss of cytotoxic activity, with potency dropping by more than 100-fold. aacrjournals.orgacs.orgscinews.uz The stereochemistry at this position is also crucial; the natural (R)-configuration of the O-acetate is preferred, and inversion to the (S)-configuration significantly reduces activity. mdpi.comrsc.org
Despite its importance for potency, the C-11 acetate is a metabolic liability due to its susceptibility to hydrolysis by plasma esterases. aacrjournals.orgscinews.uznih.gov This instability can limit the therapeutic potential of tubulysin-based agents, particularly in the context of antibody-drug conjugates (ADCs), which have long circulation half-lives. aacrjournals.orgresearchgate.net Co-crystal structures indicate that the acetoxy group resides at a solvent-exposed interface near a hydrophobic pocket and does not make direct contact with the tubulin protein. aacrjournals.orgaacrjournals.org This observation suggested that this moiety could be replaced with more stable groups without abolishing tubulin binding. aacrjournals.org
Design of Stabilized Tubulysin Analogs with Modified C-11 Substituents (e.g., Alkyl Ethers, Carbamates)
To address the instability of the C-11 acetoxy group, researchers have designed and synthesized numerous analogs with more stable C-11 substituents. The primary strategies involve replacing the acetate with alkyl ethers or more sterically hindered esters and carbamates. aacrjournals.orgscinews.uz
Studies have shown that replacing the acetate with a simple methyl ether or a methoxymethyl (MOM) ether results in only a modest loss of activity. rsc.orgnih.gov More extensive work has focused on developing C-11 alkoxy analogs. scinews.uznih.gov For instance, a tubulysin analog featuring a C-11 ethyl ether was found to possess comparable biological activity to Tubulysin M but with significantly improved plasma stability. scinews.uzaacrjournals.org Similarly, a sterically hindered isovalerate ester at C-11 also demonstrated enhanced stability in mouse plasma compared to the original acetate. aacrjournals.orgaacrjournals.org These stabilized analogs, particularly the ethyl ether, maintain potent cytotoxicity and high affinity for tubulin, making them promising candidates for ADC development. scinews.uzresearchgate.net
| C-11 Modification | Relative Tubulin Binding Affinity (RBA) | Plasma Stability | Cytotoxicity | Reference |
| Acetate (Tubulysin M) | 1.00 | Unstable (hydrolyzes) | High (sub-nM EC50) | scinews.uzaacrjournals.org |
| Alcohol (Deacetylated) | Very Low | - | >100-fold lower than acetate | acs.orgscinews.uz |
| Ethyl Ether | 0.89 | Stable | High (comparable to acetate) | scinews.uzaacrjournals.org |
| Isovalerate Ester | 0.26 | More stable than acetate | High | scinews.uzaacrjournals.org |
| Methyl Ether | 0.79 | Stable | High | scinews.uz |
| Propionate Ester | 0.97 | - | High | scinews.uz |
Table 1: Comparison of C-11 modified tubulysin analogs. RBA is relative to Tubulysin M (acetate). Cytotoxicity data is generalized from multiple cell line studies.
Structure-Activity Relationships of Isoleucine and N-Terminal Substitutions
The isoleucine (Ile) and N-terminal N-methyl-D-pipecolic acid (Mep) residues are also key determinants of tubulysin's biological activity. nih.govscinews.uz The co-crystal structure suggests that the Ile side chain fits into a hydrophobic pocket, and modifications here can significantly impact tubulin affinity. rcsb.orgscinews.uz
SAR studies have shown that the steric bulk of the Ile side chain is important. scinews.uz Sequentially reducing the size of this side chain by replacing isoleucine with valine, alanine (B10760859), or glycine (B1666218) leads to a progressive and profound loss of tubulin binding affinity and cellular potency. scinews.uzresearchgate.net Analogs where Ile is replaced by valine, which maintains branching at the β-position, may retain comparable potency, but further reduction is not well tolerated. researchgate.net
The N-terminal Mep residue is also essential for activity. mdpi.com While some modifications are tolerated, many replacements lead to a decrease in potency. nih.govresearchgate.net For example, replacing the Mep residue with monomers like truncated alkyl esters or morpholine (B109124) can result in analogs that are equipotent to the parent compound, but many other substitutions are detrimental. nih.gov
| Residue | Substitution | Effect on Activity | Reference |
| Isoleucine | Alanine | Significant loss of potency | scinews.uz |
| Isoleucine | Glycine | Significant loss of potency | scinews.uz |
| N-terminal (Mep) | Morpholine | Equipotent to parent compound | nih.gov |
| N-terminal (Mep) | Truncated Alkyl Ester | Equipotent to parent compound | nih.gov |
Table 2: Effects of Isoleucine and N-terminal substitutions on the cytotoxic activity of tubulysin analogs.
Influence of Tubuvaline Fragment Variations on Cytotoxicity
The tubuvaline (Tuv) fragment is of paramount importance for the cytotoxicity of tubulysins, and modifications to this core unit generally lead to a significant reduction in potency. nih.govresearchgate.net Key features of this fragment include the C-11 substituent (as discussed above), the C-13 isopropyl group, and the thiazole (B1198619) ring.
The stereochemistry and nature of the C-13 isopropyl group have a profound impact on activity. rsc.org Inversion of the natural (R)-stereochemistry of the C-13 isopropyl group to the (S)-configuration causes a dramatic loss of antiproliferative activity. rsc.org Furthermore, this position is intolerant to changes in the substituent itself. Replacing the isopropyl group with larger groups like cyclohexyl or aryl moieties results in inactive analogs. rsc.org
Preclinical Pharmacological and Biological Investigations
In Vitro Potency Across Diverse Cell Line Panels
The in vitro efficacy of tubulysin (B8622420) analogs has been extensively evaluated across a wide range of cancer cell lines, demonstrating remarkable potency.
Anti-proliferative Activity Against Sensitive and Multi-Drug Resistant Cell Lines
Tubulysins exhibit potent cytotoxic activity against a variety of human cancer cell lines, with IC50 values often in the low nanomolar to picomolar range. medchemexpress.comresearchgate.net A key feature of tubulysins is their ability to maintain high potency against multi-drug resistant (MDR) cancer cell lines. mdpi.comcreative-biolabs.comnih.gov This is a significant advantage over other microtubule inhibitors like auristatins and maytansinoids, which can be susceptible to efflux by P-glycoprotein (Pgp), a common mechanism of drug resistance. nih.gov
For instance, an anti-CD22 ADC armed with a tubulysin M analog (ADC 5) demonstrated potent in vitro activity against the CD22-expressing sensitive cell lines BJAB and WSU-DLCL2. nih.gov Crucially, this tubulysin ADC retained its activity in a Pgp-overexpressing cell line (BJAB.Luc/Pgp), whereas an MMAE-based ADC was completely inactive. nih.gov This suggests that tubulysins are not significantly affected by this common resistance mechanism. nih.gov The mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubules, cell cycle arrest in the G2/M phase, and subsequent apoptosis. mdpi.comnih.govresearchgate.net
Table 1: In Vitro Cytotoxicity of an Anti-CD22 Tubulysin M ADC (ADC 5) and MMAE ADC (ADC 8) in Lymphoma Cell Lines
| Cell Line | Target | ADC | IC50 (ng/mL) |
|---|---|---|---|
| BJAB | CD22+ | ADC 5 (Tubulysin M) | 1.5 |
| ADC 8 (MMAE) | 1.2 | ||
| WSU-DLCL2 | CD22+ | ADC 5 (Tubulysin M) | 3.0 |
| ADC 8 (MMAE) | 2.5 | ||
| BJAB.Luc/Pgp | CD22+, Pgp+ | ADC 5 (Tubulysin M) | 2.0 |
| ADC 8 (MMAE) | >1000 | ||
| Jurkat | CD22- | ADC 5 (Tubulysin M) | >1000 |
Data sourced from a study on stabilizing tubulysin ADCs. nih.gov
Differential Effects on Cancer vs. Normal Cells (Academic Context)
While tubulysins themselves are highly potent cytotoxins and not inherently selective for cancer cells over normal cells, their incorporation into ADCs provides a mechanism for targeted delivery. researchgate.net The ADC is designed to bind to a tumor-associated antigen on the surface of cancer cells, leading to internalization of the ADC-antigen complex. mdpi.com Once inside the cell, the cytotoxic tubulysin payload is released, exerting its cell-killing effect. mdpi.com This targeted approach aims to concentrate the toxin at the tumor site, thereby sparing healthy tissues and reducing systemic toxicity. nih.gov
The specificity of the ADC is determined by the monoclonal antibody component. For example, an anti-CD22 tubulysin ADC was shown to be highly active against CD22-positive lymphoma cells but had no effect on CD22-negative Jurkat cells. nih.gov Similarly, the development of patient-derived tumor organoid and co-culture models allows for the simultaneous testing of an ADC on both tumor and normal cells, providing a better understanding of its therapeutic window and potential off-target effects. nih.gov
In Vivo Efficacy in Preclinical Tumor Models
The anti-tumor activity of tubulysin-based ADCs has been validated in various preclinical animal models.
Assessment in Xenograft Models
Tubulysin-containing ADCs have demonstrated significant efficacy in mouse xenograft models of human cancers. creativebiolabs.net For example, a tubulysin ADC was evaluated in a human lymphoma xenograft model and was found to be effective against multidrug-resistant lymphoma tumors. nih.gov In another study, a stabilized tubulysin ADC was tested in a BJAB.Luc-Pgp lymphoma model in mice, which represents acquired resistance to other tubulin-targeting ADCs. nih.gov
Furthermore, glucuronide-linked tubulysin ADCs were shown to be active in tumor xenografts, including those with the MDR+ phenotype. nih.gov The development of patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, is also being used to evaluate the efficacy of novel ADCs. biocytogen.com.cn
Evaluation in Co-Culture and Antigen-Heterogeneous Tumor Models
A significant challenge in cancer therapy is tumor heterogeneity, where not all cancer cells express the target antigen. To address this, the "bystander effect" of ADCs is crucial. This refers to the ability of the released cytotoxic payload to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells.
Glucuronide-tubulysin ADCs have demonstrated potent bystander activity in preclinical models. nih.govresearchgate.net In a co-culture model with a mixture of antigen-positive and antigen-negative cell lines, these ADCs were effective. nih.gov They also showed robust activity in an antigen-heterogeneous tumor model, highlighting their potential to overcome resistance due to antigen loss. nih.govresearchgate.net
Angiogenesis Modulation Studies
In addition to their direct cytotoxic effects on tumor cells, some tubulin-binding agents also exhibit anti-angiogenic properties by inhibiting the formation of new blood vessels that tumors need to grow. nih.govnih.gov
In Vitro Anti-Angiogenic Assays
The anti-angiogenic potential of tubulysin analogs has been evaluated through various in vitro assays that model key steps in the formation of new blood vessels. These studies primarily focus on the effects on endothelial cells, which are the building blocks of blood vessels.
Research on pretubulysin, a biosynthetic precursor to tubulysins, has demonstrated potent anti-angiogenic effects. oncotarget.com In comparative studies, pretubulysin exhibited efficacy nearly equivalent to Tubulysin A, a well-characterized anti-angiogenic agent. nih.govnih.gov The anti-angiogenic activity of these compounds was found to be directly related to their ability to inhibit tubulin polymerization. nih.gov
Key in vitro assays and their findings for pretubulysin and its derivatives include:
Endothelial Cell Migration and Chemotaxis: The migration of endothelial cells is a crucial step in angiogenesis. In a wound closure assay using Human Umbilical Vein Endothelial Cells (HUVECs), pretubulysin effectively inhibited cell migration in a dose-dependent manner. nih.gov Similarly, it impeded the chemotactic migration of these cells towards a serum gradient. nih.gov
Tube Formation: The ability of endothelial cells to form three-dimensional, tube-like structures is a hallmark of angiogenesis. On a Matrigel substrate, pretubulysin was a potent inhibitor of tube formation, significantly reducing both the number of node points and the total tube length at nanomolar concentrations. ahajournals.org
Endothelial Cell Proliferation and Cytotoxicity: While highly cytotoxic to cancer cells, the anti-angiogenic effects of some tubulin-binding agents occur at subtoxic concentrations to endothelial cells. Studies have shown that pretubulysin and its analogs inhibit endothelial cell proliferation, a key aspect of their anti-angiogenic profile. nih.gov
The following table summarizes the in vitro anti-angiogenic activities of pretubulysin and a related analog, AU816, in comparison to Tubulysin A.
| Assay | Compound | Cell Line | EC₅₀ Value |
| Migration (Wound Closure) | Pretubulysin | HUVEC | 5.3 nM |
| Tubulysin A | HUVEC | 3.4 nM | |
| AU816 | HUVEC | 11 nM | |
| Chemotaxis | Pretubulysin | HUVEC | 5.0 nM |
| Tubulysin A | HUVEC | 2.5 nM | |
| AU816 | HUVEC | 20 nM |
Data sourced from studies on pretubulysin and its derivatives. nih.gov HUVEC: Human Umbilical Vein Endothelial Cells. EC₅₀ represents the concentration required to achieve 50% of the maximum effect.
Inhibition of Tumor Angiogenesis In Vivo
The in vitro anti-angiogenic effects of tubulysin precursors have been substantiated by in vivo studies in animal models of tumor angiogenesis.
In a murine subcutaneous tumor model using human hepatocellular carcinoma (HUH7) cells, systemic administration of pretubulysin demonstrated significant anti-tumor and anti-angiogenic activity. nih.gov The study revealed that pretubulysin not only inhibited tumor growth but also markedly reduced the vascular density within the tumors. nih.gov
Key findings from in vivo studies on pretubulysin include:
Tumor Growth Inhibition: Pretubulysin treatment led to a complete prevention of tumor growth in the murine xenograft model. nih.gov
Reduction in Vascular Density: Immunohistochemical analysis of the tumors showed that pretubulysin treatment reduced the vascular density to approximately 30% of that in control tumors, confirming its potent anti-angiogenic effect in a living system. nih.gov
Further investigations using intravital microscopy in a hamster dorsal skinfold chamber model with melanoma tumors revealed that pretubulysin could disrupt existing tumor blood vessels. ahajournals.org It caused a significant decrease in blood flow and vessel diameter specifically within the tumor tissue, leading to a shutdown of tumor blood supply and subsequent central tumor necrosis. ahajournals.orgahajournals.org
The following table summarizes the in vivo anti-tumor angiogenesis effects of pretubulysin.
| Animal Model | Tumor Cell Line | Key Findings | Reference |
| Murine subcutaneous xenograft | HUH7 (Human Hepatocellular Carcinoma) | - Complete prevention of tumor growth- Reduction of vascular density to 30% of control | nih.gov |
| Hamster dorsal skinfold chamber | A-Mel-3 (Amelanotic Melanoma) | - Significant decrease in tumor blood flow and vessel diameter- No effect on healthy tissue vasculature | ahajournals.org |
| Murine subcutaneous model | B16 (Murine Melanoma) | - Shutdown of tumor blood flow- Strong central tumor cell necrosis within 24 hours | ahajournals.org |
It is important to reiterate that the data presented above pertains to tubulysin analogs, primarily pretubulysin. While these findings suggest that Tubulysin M-d5, as a member of the tubulysin family, may possess similar anti-angiogenic properties, dedicated preclinical studies are required to confirm this hypothesis and elucidate its specific activity profile.
Metabolic Pathways and Analytical Quantification of Tubulysin M D5
In Vivo Metabolic Stability of Tubulysins
A significant challenge in the development of tubulysin-based ADCs is the metabolic stability of the payload in systemic circulation. The chemical structure of tubulysins, particularly Tubulysin (B8622420) M, contains moieties susceptible to enzymatic degradation, which can compromise the efficacy of the ADC.
The C-11 acetate (B1210297) ester on the tubuvaline (Tuv) residue of Tubulysin M is a critical structural feature for its high cytotoxic potency. scinews.uzaacrjournals.org However, this ester is known to be hydrolytically unstable in plasma, likely due to the activity of esterase enzymes. scinews.uznih.gov The loss of this acetate group via hydrolysis results in the formation of the corresponding C-11 alcohol, a deacetylated analog that exhibits significantly reduced biological activity. nih.govnih.gov This deacetylation leads to a dramatic decrease in both tubulin binding affinity and in vitro cytotoxicity, with reports indicating a more than 100-fold loss in potency against various cancer cell lines. aacrjournals.orgnih.govacs.org The methyl group of the acetate is believed to fit into a hydrophobic pocket of tubulin, and the loss of this interaction is a key factor in the diminished activity of the deacetylated form. acs.org This metabolic liability underscores the necessity of designing ADCs that protect this ester from premature cleavage in circulation. nih.govnih.gov
Table 1: Biological Activity of Tubulysin M vs. Deacetylated Tubulysin M
This interactive table summarizes the significant drop in cytotoxic and binding activity upon deacetylation of Tubulysin M.
| Compound | Cell Line | IC50 | Relative Tubulin Binding Affinity | Source |
| Tubulysin M | 786-O (MDR+) | ~1 nM | 1.00 | nih.gov |
| Deacetylated Tubulysin M | 786-O (MDR+) | >100 nM | Non-competitive | nih.gov |
| Tub(OAc) (Tubulysin M analog) | L540cy, HL | 0.013 nM | 1.00 | aacrjournals.org |
| Tub(OH) (Deacetylated analog) | L540cy, HL | 0.91 nM | Non-competitive | aacrjournals.org |
Research has demonstrated that both the chemical nature of the linker used to attach tubulysin to the antibody and the specific site of conjugation on the antibody can profoundly influence the metabolic stability of the C-11 acetate. nih.govresearchgate.netnih.gov
Linker Chemistry: The choice of a cleavable linker system has a direct impact on acetate stability. Studies comparing a conventional protease-cleavable valine-citrulline (Val-Cit) dipeptide linker with a β-glucuronidase-cleavable glucuronide linker found that the glucuronide linker provides significantly better protection against acetate hydrolysis. nih.govnih.govresearchgate.net This stabilizing effect is a key finding, suggesting that the linker can do more than just release the payload, but also actively shield it from metabolic degradation in circulation. nih.govresearchgate.net
Conjugation Site: Site-specific conjugation has emerged as a powerful strategy to enhance ADC stability. acs.org Attaching the drug-linker to specific, engineered cysteine residues (e.g., S239C) can sterically shield the C-11 acetate from esterases, thereby improving its stability compared to conjugation at more solvent-exposed sites like lysine (B10760008) residues or endogenous hinge cysteines. nih.govacs.orgresearchgate.netresearchgate.net Combining an optimized conjugation site with a protective linker, such as a glucuronide linker at an S239C site, offers a synergistic effect, maximizing the stability of the acetate in vivo. nih.gov
Table 2: Influence of Linker and Conjugation Site on C-11 Acetate Stability of Tubulysin ADCs
This interactive table compares the in vivo and in vitro stability of the C-11 acetate on Tubulysin M when conjugated using different linkers and at different sites.
| ADC Configuration | Matrix | Time | % Acetate Intact | Source |
| Dipeptide Linker, DAR 2 | Mouse Plasma | 10 days | 87% | nih.gov |
| Glucuronide Linker, DAR 2 | Mouse Plasma | 10 days | 95% | nih.gov |
| Glucuronide Linker, DAR 8 | Mouse Plasma | 4 days | 83% | aacrjournals.orgaacrjournals.org |
| Glucuronide Linker, DAR 8 | Mouse Plasma | 10 days | 70% | aacrjournals.orgaacrjournals.org |
| Site-Specific (334C), DAR 2 | Mouse Plasma | 7 days | <10% hydrolysis | acs.org |
Hydrolysis of the C-11 Acetate Ester and its Biological Consequences
Pharmacokinetic Profiles in Preclinical Models
The pharmacokinetics (PK) of a tubulysin ADC, which describes its absorption, distribution, metabolism, and excretion, is a critical determinant of its therapeutic index.
Antibody Properties: The type of antibody (e.g., humanized vs. murine) can affect immunogenicity and clearance. mdpi.com
Payload Hydrophobicity: Hydrophobic payloads can increase the hydrophobicity of the entire ADC, leading to faster clearance, often through uptake by the mononuclear phagocyte system. nih.govaacrjournals.org
Conjugation Site: Site-specific ADCs have been shown to have more favorable PK profiles, including longer half-lives and lower clearance rates, compared to heterogeneous, lysine-conjugated ADCs. researchgate.net The latter often exhibit poorer pharmacokinetics, which correlates with reduced efficacy. researchgate.net
Target-Related Factors: The distribution of an ADC is heavily dependent on binding to its target antigen on tumor cells. nih.gov Factors like antigen expression levels, ADC internalization rates, and antigen shedding can all affect how much ADC reaches the tumor versus being cleared from circulation. nih.govnih.gov
The drug-to-antibody ratio (DAR), or the average number of drug molecules conjugated to each antibody, is a critical quality attribute that significantly affects the ADC's PK profile. mdpi.com While a higher DAR can increase potency in vitro, it often leads to accelerated clearance in vivo, likely due to increased hydrophobicity and aggregation. aacrjournals.orgmdpi.comnih.gov Preclinical studies in rats with tubulysin ADCs have shown that DAR 8 conjugates exhibit a faster clearance rate compared to their DAR 4 counterparts. nih.gov Similarly, studies with other payloads show that while ADCs with a DAR up to approximately 6 have comparable clearance, those with very high DARs (e.g., 9-10) are cleared much more rapidly and accumulate in the liver. nih.gov This suggests an optimal DAR range, often considered to be between 2 and 4, is necessary to balance potency with a favorable pharmacokinetic profile. nih.govmdpi.com
Table 3: Impact of DAR on ADC Pharmacokinetics in Rats
This interactive table illustrates how a higher drug-to-antibody ratio (DAR) can increase the clearance rate of tubulysin ADCs.
| ADC Configuration | Clearance Rate | Source |
| Unconjugated Antibody | Baseline | nih.gov |
| Dipeptide Linker, DAR 4 | Increased vs. unconjugated | nih.gov |
| Dipeptide Linker, DAR 8 | Increased vs. DAR 4 | nih.gov |
| Glucuronide Linker, DAR 8 | Increased vs. unconjugated | nih.gov |
Factors Affecting Clearance and Distribution
Advanced Analytical Methods for Tubulysin M-d5 Quantification
Accurately quantifying the various components of an ADC in biological samples is essential for understanding its PK, metabolism, and exposure-response relationships. mdpi.com Due to the complexity of ADCs, which exist as a mixture of species in vivo (e.g., intact ADC, deacetylated ADC, free payload), multiple specialized bioanalytical methods are required. dntb.gov.uanih.gov
The gold standard for quantifying small molecule payloads and their metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov For tubulysin ADCs, multiplex LC-MS/MS assays have been developed to simultaneously measure the active payload (e.g., a Tubulysin M analog) and its inactive, deacetylated metabolite in plasma. dntb.gov.uanih.govnih.gov
In these assays, a stable isotope-labeled (SIL) internal standard is crucial for achieving accurate and precise quantification. This compound serves this exact purpose. By incorporating five deuterium (B1214612) atoms, this compound is chemically identical to Tubulysin M but has a higher mass. When added to a biological sample, it behaves identically to the non-labeled analyte during sample extraction, chromatography, and ionization, but is distinguished by the mass spectrometer. This allows it to correct for any variability or loss during the analytical process, ensuring the reliability of the quantitative data.
Hybrid methods, such as immunoaffinity capture coupled with LC-MS/MS (LBA-LC-MS/MS), are frequently employed to measure the different forms of the ADC. mdpi.commdpi.com These techniques can selectively measure the total antibody, the antibody-conjugated drug (total ADC), and the unconjugated (free) payload. dntb.gov.uanih.govcreative-proteomics.com
Table 4: Summary of Analytical Methods for Tubulysin ADC Quantification
This interactive table outlines the primary bioanalytical techniques used to characterize tubulysin ADCs in preclinical and clinical studies and the specific role of this compound.
| Method | Analyte(s) Measured | Key Features | Role of this compound | Source |
| Ligand-Binding Assay (LBA) / ELISA | Total Antibody, Total ADC | High sensitivity, high throughput. | Not directly used; measures protein components. | mdpi.commdpi.com |
| LC-MS/MS | Unconjugated (free) payload and its metabolites. | High specificity and selectivity for small molecules. Can multiplex analytes. | Crucial Internal Standard for accurate quantification of free Tubulysin M and its deacetylated metabolite. | dntb.gov.uanih.govnih.gov |
| Hybrid LBA-LC-MS/MS | Total Antibody, Total ADC (conjugated payload). | Combines the selectivity of immuno-capture with the specificity of MS detection. | Can be used as an internal standard for the released and quantified payload after chemical or enzymatic cleavage from the captured ADC. | nih.govmdpi.comcreative-proteomics.com |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution of intact ADC. | Separates ADC species based on hydrophobicity, allowing determination of the relative abundance of different DAR species. | Not directly used; analyzes the intact protein conjugate. | creative-proteomics.com |
Table 5: Compound Names Mentioned in the Article
| Abbreviation / Name | Full Name / Description |
| Tubulysin M | A synthetic analog of the natural tubulysin class of microtubule inhibitors. |
| This compound | A deuterated (5 deuterium atoms) stable isotope-labeled version of Tubulysin M, used as an internal standard in mass spectrometry. |
| Deacetylated Tubulysin M | The C-11 alcohol metabolite of Tubulysin M, formed by hydrolysis of the acetate ester. |
| ADC | Antibody-Drug Conjugate. |
| DAR | Drug-to-Antibody Ratio. |
| Tuv | Tubuvaline, an amino acid residue within the tubulysin structure. |
| Val-Cit | Valine-Citrulline, a protease-cleavable dipeptide linker. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. |
| LBA | Ligand-Binding Assay. |
| ELISA | Enzyme-Linked Immunosorbent Assay. |
| HIC | Hydrophobic Interaction Chromatography. |
| AZ13599185 | A specific tubulysin toxin payload mentioned in analytical studies. dntb.gov.uanih.gov |
| AZ13687308 | The deacetylated metabolite of the tubulysin payload AZ13599185. dntb.gov.uanih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of complex molecules like tubulysin-based ADCs. nih.govhilarispublisher.comdntb.gov.ua This powerful technique offers high sensitivity and specificity, enabling the quantification of various components of an ADC, including the total antibody, the conjugated drug, and the unconjugated (free) payload, within a biological matrix. dntb.gov.uamdpi.com
In the analysis of tubulysin-containing ADCs, LC-MS/MS is instrumental in several key areas:
Characterization of Biotransformation: LC-MS/MS can identify and characterize metabolites of the ADC. For instance, studies have shown that tubulysin payloads can undergo deacetylation, a modification that can significantly impact the cytotoxicity of the molecule. nih.govnih.gov High-resolution mass spectrometry, such as that performed on Orbitrap instruments, has proven superior in identifying such catabolites at the intact protein level. nih.gov
Quantification of ADC Components: Multiplexed LC-MS/MS assays have been developed to simultaneously measure different components of an ADC. For example, a hybrid ligand-binding assay (LBA) combined with LC-MS/MS can quantify both the total antibody and the antibody-conjugated tubulysin analogue. dntb.gov.uamdpi.comresearchgate.net Another LC-MS/MS method can be used for the concurrent quantification of the unconjugated tubulysin payload and its metabolites in plasma. dntb.gov.uamdpi.com
Pharmacokinetic (PK) Studies: The data generated from LC-MS/MS assays are essential for understanding the pharmacokinetic profiles of ADCs, which describe how the drug is absorbed, distributed, metabolized, and excreted over time. dntb.gov.uaresearchgate.net This information is crucial for establishing relationships between drug exposure and its efficacy and safety.
A typical workflow for ADC analysis by LC-MS/MS often involves an initial immunocapture step to isolate the ADC from the complex biological matrix, followed by enzymatic digestion to release the payload or generate signature peptides for quantification. researchgate.netresearchgate.net
Role of Stable Isotope Labeled Standards (e.g., this compound) in Bioanalysis
The accuracy and reliability of quantitative bioanalysis by LC-MS/MS are significantly enhanced by the use of internal standards. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for this purpose. bioanalysis-zone.comwuxiapptec.comscispace.com
A SIL internal standard is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). wuxiapptec.comacanthusresearch.com this compound, with its five deuterium atoms, serves as an ideal internal standard for the quantification of Tubulysin M.
The key advantages of using a SIL internal standard like this compound include:
Similar Physicochemical Properties: SIL standards have nearly identical chemical and physical properties to the unlabeled analyte. bioanalysis-zone.comwuxiapptec.com This ensures they behave similarly during sample preparation steps like extraction and chromatography, effectively compensating for any analyte loss. wuxiapptec.com
Correction for Matrix Effects: Biological matrices can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effect, which can lead to inaccurate quantification. wuxiapptec.com Since the SIL internal standard co-elutes with the analyte and experiences the same matrix effects, it allows for accurate correction of these variations. wuxiapptec.com
Improved Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, SIL standards significantly improve the accuracy, precision, and robustness of the bioanalytical method. wuxiapptec.comacanthusresearch.com
In the context of ADC bioanalysis, a SIL-labeled version of the payload (like this compound) is added to samples to accurately quantify the concentration of the released cytotoxic drug. bioanalysis-zone.com Similarly, SIL-labeled signature peptides can be used as internal standards for quantifying the total antibody concentration after proteolytic digestion. researchgate.netbioanalysis-zone.com
Table 1: Key Considerations for Using Stable Isotope Labeled Internal Standards
| Consideration | Description |
| Isotopic Purity | The SIL standard should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte to avoid interference. acanthusresearch.com |
| Label Stability | The isotopic labels must be placed in positions on the molecule that are not susceptible to exchange with protons from the solvent or matrix. acanthusresearch.com |
| Mass Difference | A sufficient mass difference (ideally 4-5 Da) between the analyte and the SIL standard is necessary to prevent mass spectrometric cross-talk. wuxiapptec.com |
| Chromatographic Co-elution | Ideally, the SIL standard should co-elute with the analyte for the most effective correction of matrix effects. bioanalysis-zone.comwuxiapptec.com |
Radiochemical Labeling and Imaging Techniques for Biodistribution Studies
To visualize and quantify how an ADC distributes throughout the body, radiochemical labeling and in vivo imaging techniques are employed. These studies provide crucial information on tumor targeting and accumulation in non-target organs, which is vital for assessing both efficacy and potential toxicity. nih.govmdpi.comresearchgate.net
A powerful approach for studying ADC biodistribution is dual-radiolabeling, where both the antibody and the payload are labeled with different radionuclides. nih.govresearchgate.net This allows for the independent tracking of each component in vivo.
For instance, a study utilized a dual-labeling strategy with an ⁸⁹Zr-labeled antibody (trastuzumab) and a ¹³¹I-labeled tubulysin analogue. nih.govresearchgate.net
⁸⁹Zr (Zirconium-89): This positron-emitting radionuclide is often used to label antibodies for immuno-positron emission tomography (immuno-PET) imaging. Its half-life of approximately 3.3 days is well-matched with the biological half-life of antibodies, allowing for imaging over several days. nih.govthno.org
¹³¹I (Iodine-131): This gamma- and beta-emitting radionuclide can be attached to the tubulysin payload. researchgate.netcapes.gov.br
By tracking both ⁸⁹Zr and ¹³¹I, researchers can determine the biodistribution of the intact ADC, the antibody, and the released payload, providing a comprehensive picture of the ADC's fate in the body. nih.govresearchgate.net These studies have shown that ADCs containing tubulysin analogues can effectively target tumors. capes.gov.br
Table 2: Radionuclides Used in ADC Biodistribution Studies
| Radionuclide | Application | Imaging Modality | Key Characteristics |
| ⁸⁹Zr | Antibody labeling | Immuno-PET | Long half-life (~3.3 days) suitable for antibody pharmacokinetics. nih.gov |
| ¹³¹I | Payload labeling | SPECT/Gamma Scintigraphy | Allows for tracking of the cytotoxic drug. researchgate.netcapes.gov.br |
| ¹¹¹In | Antibody labeling | SPECT | Used for labeling antibodies like anti-TENB2 ThioMab. nih.gov |
| ¹⁹⁵ᵐPt | Linker/Payload labeling | SPECT/Gamma Scintigraphy | Used to assess the in vivo stability of platinum-based linkers. snmjournals.org |
These radiolabeling and imaging techniques, in conjunction with LC-MS/MS quantification and the use of stable isotope standards like this compound, provide a multi-faceted approach to understanding the complex behavior of tubulysin-based ADCs in biological systems.
Advanced Applications: Tubulysins As Payloads in Targeted Therapies
Small Molecule Drug Conjugates (SMDCs) and Nanoparticle Formulations
Beyond antibodies, other targeting moieties have been explored to deliver tubulysins to cancer cells.
Small Molecule-Drug Conjugates (SMDCs): This approach uses small molecules that bind to receptors overexpressed on cancer cells. A prominent example is the use of folic acid as a targeting agent, as the folate receptor is frequently upregulated in various cancers, including ovarian and lung. creative-biolabs.commdpi.com A conjugate of Tubulysin (B8622420) B with folic acid (EC0305) was the first targeted tubulysin drug to be investigated, demonstrating selective activity in folate receptor-positive cells. creative-biolabs.commdpi.com
Nanoparticle Formulations: Encapsulating tubulysins within nanoparticles is another strategy to improve their therapeutic index and solubility. mdpi.comresearchgate.net For instance, a nanoparticle prodrug was created by covalently attaching a Tubulysin A derivative to a linear, β-cyclodextrin-based polymer via a disulfide linker. nih.gov This formulation, termed CDP-TubA, self-assembled into stable nanoparticles. The nanoparticle formulation showed minimal inhibition of tubulin polymerization itself, indicating that the drug needed to be released to be active. nih.gov In animal models, this nanoparticle delivery system significantly increased the maximum tolerated dose compared to the free drug and demonstrated potent antitumor effects. nih.gov
Bystander Effect in Heterogeneous Tumor Microenvironments
Tumors are often heterogeneous, meaning they consist of a mixed population of cells, some of which may have low or no expression of the target antigen (Ag-negative cells). biochempeg.comnih.gov ADCs that can only kill antigen-positive (Ag-positive) cells may have limited efficacy in such tumors.
The "bystander effect" is a crucial property of certain ADCs that allows them to overcome this challenge. biochempeg.comnih.gov It describes the ability of the released cytotoxic payload to diffuse out of the targeted Ag-positive cell and kill neighboring Ag-negative tumor cells. biochempeg.com This effect is largely dependent on the physicochemical properties of the payload and the linker. Payloads that are membrane-permeable, often associated with cleavable linkers, are more likely to induce a strong bystander effect. biochempeg.comresearchgate.net
Tubulysins are particularly effective at inducing bystander killing. researchgate.netnih.gov Their ability to diffuse across cell membranes allows tubulysin-based ADCs to exert potent cytotoxic activity in coculture models containing a mix of antigen-positive and -negative cells, as well as in antigen-heterogeneous tumor models in vivo. aacrjournals.orgresearchgate.net This potent bystander activity, combined with their effectiveness against multidrug-resistant cells, distinguishes tubulysins from other payload classes like auristatins and maytansinoids and makes them a highly promising payload class for treating complex, heterogeneous tumors. aacrjournals.orgnih.gov
Mechanisms of Cellular Resistance to Tubulysins
Overcoming Multi-Drug Resistance (MDR) Phenotypes
A key advantage of the tubulysin (B8622420) class of molecules is their ability to circumvent multi-drug resistance (MDR), a common mechanism by which cancer cells become resistant to a broad range of chemotherapeutic agents. researchgate.netfrontiersin.org MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy. nih.gov
Tubulysins as Non-P-gp Substrates
Tubulysins have consistently shown potent cytotoxic activity in cell lines that exhibit the MDR phenotype. aacrjournals.orgnih.gov This is largely because they are not significantly recognized or effluxed by P-glycoprotein (P-gp). nih.govnih.gov In contrast to other microtubule-targeting agents like vinca (B1221190) alkaloids and taxanes, which are well-known P-gp substrates, tubulysins can maintain their high intracellular concentrations and potent anti-tubulin activity even in cells overexpressing this efflux pump. nih.govnih.gov This inherent ability to evade P-gp-mediated resistance makes tubulysins, and by extension Tubulysin M-d5, promising candidates for treating cancers that have developed resistance to other microtubule inhibitors. nih.govdigitellinc.com Studies have shown that while cell lines overexpressing P-gp are resistant to drugs like vincristine (B1662923) and docetaxel, they remain sensitive to tubulysin analogues. researchgate.net This characteristic is a significant advantage in the development of antibody-drug conjugates (ADCs), as the released tubulysin payload can effectively kill MDR cancer cells. nih.gov
Emerging Resistance Mechanisms in Targeted Therapies
While tubulysins can overcome P-gp-mediated MDR, resistance to tubulysin-based therapies, particularly in the context of ADCs, can still emerge through other mechanisms. aacrjournals.orgnih.gov These can be broadly categorized as follows:
Target Antigen Downregulation: ADCs rely on binding to a specific antigen on the surface of cancer cells for targeted delivery. A decrease in the expression of this target antigen can lead to reduced ADC binding and internalization, thereby limiting the amount of tubulysin payload delivered to the cell. aacrjournals.orgresearchgate.net
Defective ADC Processing and Trafficking: The efficacy of an ADC depends on a series of intracellular events, including internalization of the ADC-antigen complex, trafficking to lysosomes, and subsequent release of the cytotoxic payload. researchgate.netmdpi.com Alterations in these pathways can impair the release of the tubulysin payload into the cytoplasm, where it exerts its effect on microtubules. aacrjournals.org For instance, impaired lysosomal function could prevent the cleavage of the linker that connects the tubulysin to the antibody. mdpi.com
Alterations in Tubulin: Although less common, mutations in the tubulin protein itself or changes in the expression of different tubulin isotypes could potentially alter the binding affinity of tubulysins, leading to reduced efficacy. aacrjournals.org
Strategies to Circumvent Acquired Resistance
Researchers are actively exploring various strategies to overcome acquired resistance to tubulysin-based therapies. These approaches aim to address the diverse mechanisms by which cancer cells can evade treatment.
Theoretical and Computational Studies on Tubulysins
Molecular Modeling of Tubulin-Tubulysin Binding Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For the tubulin-tubulysin system, these methods have been crucial for understanding the structural basis of their potent inhibitory activity.
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com Studies involving the docking of various tubulysin (B8622420) analogues, such as pretubulysin, tubulysin A, B, and D, into the tubulin protein have been performed. These in silico experiments have shown that tubulysins can bind to the vinca (B1221190) domain on β-tubulin. researchgate.net The binding energies calculated from these docking studies provide a qualitative measure of the affinity of different analogues for tubulin. For instance, one study reported that tubulysins and related compounds bound to the vinblastine (B1199706) binding site with significant binding energies, although weaker than epothilones. researchgate.net
These models highlight key interactions between the tubulysin molecule and the amino acid residues of tubulin. The various moieties of the tubulysin structure, including the N-terminal Mep (N-methyl-pipecolic acid), the central Tuv (tubuvaline), and the C-terminal Tup (tubuphenylalanine) or Tut (tubutyrosine) fragments, all contribute to the binding. researchgate.net For example, the acetate (B1210297) group on some tubulysins fits into a hydrophobic pocket formed by specific amino acid residues, and its removal can lead to a significant loss of potency, a finding supported by both computational and experimental data. acs.org
Molecular dynamics (MD) simulations offer a more dynamic view of the binding interactions. mdpi.comnih.gov While detailed MD simulations specifically for tubulysin-tubulin complexes are not extensively published, the general principles derived from MD studies on tubulin with other vinca-site inhibitors are applicable. These simulations can reveal the conformational changes in both the ligand and the protein upon binding and help to understand the stability of the complex over time. mdpi.commdpi.com They can also elucidate the role of specific amino acid residues in maintaining the binding, identifying "hotspots" that are critical for the interaction. mdpi.com
Table 1: In Silico Docking of Tubulysin Analogues to Tubulin
| Tubulysin Analogue | Predicted Binding Site | Key Interacting Residues (Predicted) | Reference |
|---|---|---|---|
| Pretubulysin | Vinca Domain | Not specified | researchgate.net |
| Tubulysin A | Vinca Domain | Not specified | researchgate.net |
| Tubulysin B | Vinca Domain | Not specified | researchgate.net |
| Tubulysin D | Vinca Domain | Not specified | researchgate.net |
X-ray Crystallographic Analysis of Tubulin-Tubulysin Complexes
X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering definitive insights into binding interactions. Several crystal structures of tubulin in complex with tubulysin analogues have been determined, providing a detailed map of the binding site. frontiersin.orgtandfonline.comresearchgate.net
These studies have confirmed that tubulysins bind to the vinca domain of β-tubulin, at the interface between two tubulin heterodimers. frontiersin.orgtandfonline.comresearchgate.net The crystal structure of tubulin in complex with tubulysin M, for instance, revealed that the peptide binds to the β-subunit alone, which may explain its high affinity. researchgate.net The analysis of these complexes shows that different parts of the tubulysin molecule establish specific contacts with the protein. Hydrophobic groups on the tubulysin analogues protrude into hydrophobic pockets on both the α and β subunits of tubulin. researchgate.net
Furthermore, hydrogen bonds are formed between the backbone of the tubulysin peptide and amino acid residues such as Asn329 of the α-subunit and Asp179 of the β-subunit. researchgate.net A recent study on two new potent tubulysin analogues revealed that one of them exhibited a different binding mode compared to the previously reported structure with tubulysin M, providing new insights for drug design. frontiersin.orgtandfonline.com The crystal structure of a tubulysin analogue, TGL, in complex with tubulin has also been determined at high resolution, further refining our understanding of the interactions at the vinca site.
The detailed information from these crystal structures is invaluable for understanding the structure-activity relationships (SAR) of tubulysins. For example, the observation that the methyl group of the acetate moiety in some tubulysins fits into a hydrophobic pocket created by Thr223, Thr221, and Pro325 explains the reduced potency when this group is removed. acs.org
Table 2: Crystallographic Data for Tubulin-Tubulysin Analogue Complexes
| Tubulysin Analogue | PDB ID | Resolution (Å) | Key Interacting Residues (Experimental) | Reference |
|---|---|---|---|---|
| Tubulysin M | Not specified in abstract | 2.5 | Asn329 (α-subunit), Asp179 (β-subunit) | researchgate.net |
| Tubulysin Analogue 1 | 6Y4N | 2.85 | Not specified in abstract | rcsb.org |
| Tubulysin Analogue 2 | Not specified in abstract | Not specified | Not specified | frontiersin.orgtandfonline.com |
| TGL | Not specified in abstract | 2.65 | Not specified |
In Silico Approaches for Rational Analog Design
The ultimate goal of theoretical and computational studies in this context is the rational design of new tubulysin analogues with improved properties, such as enhanced potency, greater stability, and better suitability for applications like antibody-drug conjugates (ADCs). researchgate.netfrontiersin.orgtandfonline.com
The insights gained from molecular modeling and X-ray crystallography form the basis for structure-based drug design. tandfonline.comunimi.it By understanding which parts of the tubulysin molecule are essential for binding and which can be modified, chemists can design new compounds with a higher probability of success. For example, the knowledge that the C11 acetate group is a liability for in vivo stability has led to the design of analogues where this ester is replaced by a more stable ether group. frontiersin.orgtandfonline.com Crystallographic studies of these new ether-containing analogues confirmed their binding to the tubulin target. frontiersin.orgtandfonline.com
Computational studies have also guided the design of tubulysin-inspired molecules, such as those incorporating boronic acid, which showed favorable docking scores and predicted new hydrogen bond interactions. researchgate.netnih.gov In silico structure-activity relationship (SAR) analyses have also led to the design of new generations of tubulysin conjugates with promising cytotoxic activity. unimi.it
Furthermore, computational approaches are used to design macrocyclic analogues of tubulysins. These conformationally restricted molecules are designed to have a more favorable binding entropy by reducing the number of rotatable bonds, potentially leading to higher affinity and specificity. researchgate.netnih.gov The design of such simplified yet potent analogues is a key strategy to overcome the complexity and scarcity of natural tubulysins. researchgate.netnih.gov These rational design approaches, fueled by computational and structural data, continue to drive the development of novel tubulysin-based anti-cancer agents.
Future Research Directions and Innovations in Tubulysin Based Therapeutics
Development of Novel Tubulysin (B8622420) Analogs with Enhanced Properties
The development of new tubulysin analogs is a key area of research aimed at improving their therapeutic potential. nih.gov Efforts are focused on enhancing stability, potency, and overcoming drug resistance. researchgate.netnih.gov
A significant challenge with some natural tubulysins is the instability of the C-11 acetate (B1210297) group, which can be hydrolyzed in plasma, leading to a significant reduction in cytotoxic activity. researchgate.netnih.gov To address this, researchers are designing and synthesizing analogs with modifications at this position. For instance, replacing the acetate with more stable ether or carbamate (B1207046) groups has been explored to create more durable compounds. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, helping to identify modifications that maintain or enhance the molecule's ability to bind to tubulin while improving its stability. researchgate.net
Another approach involves modifying other parts of the tubulysin structure, such as the N-terminal N-methyl-D-pipecolic acid (Mep) or the isoleucine (Ile) residues, to improve activity, particularly against multidrug-resistant (MDR) cancer cells. researchgate.netnih.gov For example, the development of Tub114, a novel Tubulysin B analog, incorporates a hydrophilic ethylene (B1197577) glycol moiety to potentially improve its properties for ADC development. frontiersin.org
| Analog Type | Modification Strategy | Goal of Modification | Reference |
| C-11 Modified Analogs | Replacement of the C-11 acetate with ethers, carbamates, or hindered esters. | Enhance plasma stability and prevent hydrolysis. | researchgate.netnih.gov |
| N-terminal Modified Analogs | Substitution of the N-methyl-D-pipecolic acid (Mep) residue. | Improve potency and overcome multidrug resistance. | nih.gov |
| C-terminal Modified Analogs | Derivatizations at the tubuphenylalanine (B1255280) (Tup) or tubutyrosine (Tut) position. | Enable easier conjugation to biomolecules and ligands. | researchgate.net |
| Hydrophilic Analogs | Incorporation of moieties like ethylene glycol. | Improve pharmacokinetic properties for ADC use. | frontiersin.org |
These efforts have led to the discovery of several potent and stable tubulysin analogs that show promise in preclinical studies. nih.gov
Exploration of Alternative Delivery Platforms Beyond ADCs
While ADCs have been the primary platform for delivering tubulysins to cancer cells, researchers are exploring alternative strategies to overcome some of the limitations associated with antibody-based therapies. nih.gov These limitations can include low drug-loading capacity and potential immunogenicity. nih.gov
Small Molecule-Drug Conjugates (SMDCs) and Peptide-Drug Conjugates (PDCs) represent a promising alternative. nih.govfrontiersin.org These conjugates use small molecules or peptides that bind to receptors overexpressed on cancer cells to deliver the tubulysin payload. nih.govdovepress.com Due to their lower molecular weight compared to antibodies, SMDCs and PDCs can potentially diffuse more easily into tumor tissues. nih.gov For example, novel PDCs have been designed by conjugating thiol-functionalized tubulysin analogs to bombesin, a peptide that targets the gastrin-releasing peptide receptor (GRPR) found on various cancer cells. frontiersin.org
Nanoparticle (NP)-based delivery systems are also being investigated. tandfonline.com Nanoparticles, which can be lipid-based, polymeric, or inorganic, can encapsulate tubulysins, protecting them in circulation and allowing for controlled release. tandfonline.com These platforms offer the potential for high drug loading and can be functionalized with targeting ligands to enhance delivery to tumor sites. dovepress.comtandfonline.com
| Delivery Platform | Description | Advantages over ADCs | Reference |
| Small Molecule-Drug Conjugates (SMDCs) | Tubulysin conjugated to a small molecule targeting ligand. | Better tumor tissue penetration due to lower molecular weight. | nih.gov |
| Peptide-Drug Conjugates (PDCs) | Tubulysin conjugated to a cancer cell-targeting peptide. | Cost-effective production, lower antigenicity, and good tumor penetration. | frontiersin.orgdovepress.com |
| Nanoparticles (NPs) | Tubulysin encapsulated within a nanoparticle carrier. | High drug-loading capacity, protection of the payload, and controlled release. | tandfonline.com |
| Aptamer-Drug Conjugates (ApDCs) | Tubulysin linked to an aptamer that specifically binds to cancer cell surface proteins. | Smaller size, chemical stability, lower immunogenicity, and rapid tissue penetration. | dovepress.com |
The development of these alternative platforms aims to broaden the application of tubulysin-based therapies and improve their efficacy and safety profiles. nih.gov
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
The integration of multi-omics data, which includes genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach to gain a more comprehensive understanding of how tubulysins exert their effects and how cancer cells develop resistance. nih.govfrontiersin.org By combining these different layers of biological information, researchers can move beyond a single-target perspective to a systems-level view of the drug's mechanism of action. nih.gov
This holistic approach can help to:
Identify Novel Biomarkers: Multi-omics analysis can uncover biomarkers that predict a patient's response to tubulysin-based therapies. nih.gov
Uncover Resistance Mechanisms: By analyzing how the molecular landscape of a cancer cell changes in response to treatment, researchers can identify the pathways that lead to drug resistance. nih.gov This knowledge is critical for developing strategies to overcome resistance, such as combination therapies.
Refine Drug Development: A deeper understanding of the complex interactions between the drug and the biological system can inform the design of more effective and less toxic tubulysin analogs and delivery systems. frontiersin.org
For instance, integrating transcriptomic and proteomic data can reveal how tubulysin treatment affects not only the expression of tubulin genes but also the abundance of proteins involved in cell cycle regulation, apoptosis, and drug efflux pumps. researchgate.netnih.gov This can provide a more complete picture of the cellular response to the drug. The use of machine learning and other advanced computational tools is essential for integrating and interpreting these large and complex datasets. nih.gov
Addressing Challenges in Scalable Synthesis and Manufacturing of Tubulysin M-d5 and Analogs
The complex chemical structure of tubulysins presents significant challenges for their scalable synthesis and manufacturing. researchgate.netfrontiersin.org The original isolation from myxobacteria yields very small quantities, making large-scale production from natural sources impractical. glpbio.comnih.gov Therefore, total chemical synthesis is necessary, but these are often lengthy and complex processes. researchgate.netacsgcipr.org
Key challenges include:
Purification: The final purification of these highly potent compounds is often a major bottleneck, limiting the amount that can be produced. acsgcipr.org
Cost and Sustainability: Long synthetic routes and the use of expensive reagents and energy-intensive purification methods contribute to the high cost of production. acsgcipr.orgsusupport.com
To address these challenges, researchers are focused on developing more efficient and sustainable manufacturing processes. This includes:
Route Optimization: Developing shorter and more efficient synthetic routes, for example, by starting from more readily available natural products. acsgcipr.org
Green Chemistry Principles: Applying principles of green chemistry to reduce waste, energy consumption, and the use of hazardous materials. acsgcipr.org
Process Automation: Implementing automated systems to improve efficiency and consistency in the manufacturing process. susupport.com
Recent advancements have shown that by redesigning the synthetic route, it is possible to significantly reduce the number of steps, decrease the process mass intensity (a measure of waste), and reduce the reliance on time-consuming purification techniques like chromatography. acsgcipr.org Overcoming these manufacturing hurdles is crucial for making tubulysin-based therapies more accessible and affordable for clinical use. susupport.com
Q & A
Basic Research Questions
Q. What are the key structural features of Tubulysin M-d5, and how does its deuterium substitution impact analytical characterization?
- Methodological Guidance : Use nuclear magnetic resonance (NMR) spectroscopy to identify deuterium substitution sites, comparing spectral data with non-deuterated Tubulysin M. High-resolution mass spectrometry (HRMS) can confirm molecular weight differences due to deuterium . For purity assessment, combine reverse-phase HPLC with UV-Vis and tandem MS to differentiate isotopic peaks from impurities .
Q. What standardized protocols exist for synthesizing this compound, and how can researchers ensure reproducibility?
- Methodological Guidance : Follow deuterium incorporation methods such as acid-catalyzed H/D exchange or enzymatic synthesis. Document reaction conditions (e.g., solvent, temperature, catalyst) meticulously, and validate yields via LC-MS. Cross-reference synthesis steps with peer-reviewed protocols for deuterated natural products to address variability in isotopic purity .
Q. How should researchers design in vitro bioassays to evaluate this compound’s cytotoxicity while accounting for deuterium effects?
- Methodological Guidance : Use cell lines with established sensitivity to tubulin-targeting agents (e.g., HeLa, MCF-7). Include non-deuterated Tubulysin M as a control. Optimize dosing intervals to account for potential pharmacokinetic differences due to deuterium’s kinetic isotope effect (KIE). Measure IC50 values via MTT assays and validate with flow cytometry for apoptosis markers .
Advanced Research Questions
Q. What mechanistic studies are critical to elucidate this compound’s tubulin-binding dynamics, and how can data contradictions be resolved?
- Methodological Guidance : Employ fluorescence polarization assays to compare this compound’s binding affinity with non-deuterated analogs. Use cryo-EM or X-ray crystallography for structural insights. If discrepancies arise (e.g., conflicting IC50 values), verify assay conditions (pH, temperature) and replicate studies across independent labs. Apply statistical frameworks like Bland-Altman analysis to assess inter-lab variability .
Q. How can researchers optimize this compound’s pharmacokinetic profile in preclinical models, and what are common pitfalls in translational studies?
- Methodological Guidance : Use deuterated analogs to prolong metabolic stability in murine models. Monitor plasma half-life via LC-MS/MS and compare with non-deuterated counterparts. Address contradictions in bioavailability data by standardizing administration routes (e.g., intravenous vs. intraperitoneal) and controlling for diet-induced metabolic interference .
Q. What strategies are effective in overcoming tumor resistance to this compound, and how can researchers validate hypotheses in heterogeneous cell populations?
- Methodological Guidance : Profile resistance mechanisms (e.g., ABC transporter upregulation) via RNA sequencing in resistant subclones. Use CRISPR-Cas9 knockouts to validate gene targets. For heterogeneous populations, apply single-cell RNA-seq or spatial transcriptomics to identify minority resistant cells. Replicate findings in patient-derived xenograft (PDX) models .
Q. How should conflicting data on this compound’s bioactivity in 3D tumor spheroids versus monolayer cultures be interpreted?
- Methodological Guidance : Standardize spheroid size and extracellular matrix composition to minimize variability. Compare drug penetration using confocal microscopy with fluorescently labeled analogs. If activity discrepancies persist, model diffusion kinetics using computational tools (e.g., COMSOL Multiphysics) to isolate microenvironmental factors .
Q. What computational approaches are most robust for predicting this compound’s deuterium-dependent interactions with tubulin isoforms?
- Methodological Guidance : Perform molecular dynamics (MD) simulations with explicit deuterium parameters to assess binding stability. Validate predictions with surface plasmon resonance (SPR) data. If simulations conflict with experimental Kd values, recalibrate force fields or include solvent effects (e.g., D2O vs. H2O) in models .
Methodological Best Practices
- Data Validation : Replicate critical experiments across ≥3 biological replicates and use open-source platforms (e.g., PRIDE, Zenodo) to share raw data .
- Ethical Reporting : Disclose deuterium synthesis yields and isotopic purity thresholds in manuscripts to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
